WP1066

Oncology Glioblastoma STAT3 Inhibition

WP1066 is an orally bioavailable, cell-permeable tyrphostin analog that functions as a dual JAK2 and STAT3 inhibitor (HEL cell IC50: 2.30 μM and 2.43 μM, respectively). It demonstrates an 8- to 18-fold potency advantage over its parent scaffold AG490 in glioma cell lines and achieves brain-to-blood concentration ratios of 10:1 to 100:1—a CNS penetration profile not shared by alternative STAT3 inhibitors such as Stattic or C188-9. WP1066 has completed Phase I clinical evaluation in recurrent glioblastoma and metastatic melanoma to the brain, confirming dose-dependent p-STAT3 suppression at a maximum feasible dose of 8 mg/kg with manageable tolerability. Its dual mechanism—inhibiting STAT3 phosphorylation while disrupting STAT3-Stathmin interactions—enables superior chemosensitization in paclitaxel-resistant ovarian cancer models. For CNS oncology, brain metastasis, or STAT3-driven malignancy research, WP1066 provides clinically validated target engagement that generic STAT3 inhibitors cannot guarantee.

Molecular Formula C17H14BrN3O
Molecular Weight 356.2 g/mol
CAS No. 857064-38-1
Cat. No. B1683322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWP1066
CAS857064-38-1
SynonymsWP1066;  WP 1066;  WP-1066
Molecular FormulaC17H14BrN3O
Molecular Weight356.2 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=CC2=NC(=CC=C2)Br)C#N
InChIInChI=1S/C17H14BrN3O/c1-12(13-6-3-2-4-7-13)20-17(22)14(11-19)10-15-8-5-9-16(18)21-15/h2-10,12H,1H3,(H,20,22)/b14-10+/t12-/m0/s1
InChIKeyVFUAJMPDXIRPKO-LQELWAHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WP1066 (CAS 857064-38-1): A Dual JAK2/STAT3 Inhibitor with Quantified Differentiation


WP1066 is a synthetic, cell-permeable tyrphostin analog derived from AG490 that functions as a dual inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) [1]. In HEL cells, WP1066 inhibits JAK2 and STAT3 with IC50 values of 2.30 μM and 2.43 μM, respectively, while exhibiting activity against STAT5 and ERK1/2 without affecting JAK1 or JAK3 [2]. The compound demonstrates orally bioavailable properties and has been advanced to Phase I clinical evaluation for recurrent malignant glioma and metastatic melanoma to the brain [3].

Why WP1066 Cannot Be Simply Substituted by Other STAT3 or JAK2 Inhibitors


The JAK/STAT signaling axis represents a complex therapeutic target space where small structural modifications produce profound differences in potency, selectivity, and pharmacokinetic behavior. WP1066's parent scaffold, AG490, shows inconsistent in vivo activity despite measurable in vitro effects [1]. Similarly, alternative STAT3 inhibitors such as Stattic (cell-free IC50 = 5.1 μM) and C188-9 (cellular IC50 range = 4–8 μM) exhibit distinct potency profiles and lack the quantitative head-to-head validation against AG490 that establishes WP1066's relative advantage . Furthermore, WP1066's exceptional CNS bioavailability, with brain-to-blood ratios of 10:1 to 100:1, is not a class-wide property of STAT3 inhibitors and represents a critical selection criterion for neurological applications [2]. Substitution without accounting for these measured differentials risks experimental failure due to inadequate target engagement, poor tissue penetration, or unanticipated off-target effects.

Quantitative Differentiation of WP1066: Head-to-Head and Cross-Study Evidence


WP1066 Demonstrates 8- to 18-Fold Higher In Vitro Potency Than AG490 in Malignant Glioma Cells

In a direct comparative study, WP1066 exhibited IC50 values of 5.6 μM in U87-MG cells and 3.7 μM in U373-MG cells, representing 18-fold and 8-fold increases in potency, respectively, relative to its structural analog AG490 [1]. This potency advantage is attributed to structural modifications that enhance target engagement and cellular activity [1].

Oncology Glioblastoma STAT3 Inhibition

WP1066 Achieves Exceptional CNS Bioavailability with Brain-to-Blood Ratios of 10:1 to 100:1

Following a single 40 mg/kg intravenous bolus administration in mice, WP1066 achieved mean CNS and plasma peak concentrations of 57.6 µg/g (162.2 μM) and 0.6 µg/mL (1.8 μM), respectively, yielding concurrent brain-to-blood concentration ratios ranging from 10:1 to 100:1 [1]. This level of CNS penetration is not a universal property among STAT3 inhibitors and represents a key differentiator for neurological applications [1].

Neuro-oncology Pharmacokinetics Blood-Brain Barrier

WP1066 Reverses Paclitaxel Resistance in Ovarian Cancer via Dual STAT3 Inhibition and STAT3-Stathmin Disruption

In paclitaxel-resistant ovarian cancer cells, WP1066 treatment amplified the anti-proliferative and pro-apoptotic effects of paclitaxel. Mechanistically, WP1066 simultaneously inhibited STAT3 phosphorylation via JAK2 blockade and disrupted the STAT3-Stathmin interaction, leading to microtubule destabilization and reduced expression of pro-survival BCL2 family members (BCL-2, BCL-XL, MCL-1) [1]. This dual mechanism distinguishes WP1066 from STAT3 inhibitors that solely target phosphorylation, potentially offering a unique advantage in overcoming acquired chemoresistance [1].

Ovarian Cancer Chemoresistance Combination Therapy

WP1066 Demonstrates Dose-Dependent p-STAT3 Suppression and Favorable Tolerability in Phase I Glioma Trial

In a first-in-human Phase I trial of patients with recurrent malignant glioma, WP1066 achieved the maximum feasible dose of 8 mg/kg with no dose-limiting toxicities. Pharmacokinetic analysis revealed a T1/2 of 2–3 hours and a dose-dependent increase in Cmax [1]. Importantly, immune monitoring confirmed suppression of phosphorylated STAT3 in peripheral blood beginning at the 1 mg/kg dose level, providing direct evidence of systemic target engagement in humans [1].

Phase I Clinical Trial Glioblastoma Target Engagement

Optimal Application Scenarios for WP1066 Based on Quantified Evidence


Preclinical Glioblastoma and Neuro-Oncology Research

Researchers investigating STAT3-targeted therapies in glioblastoma or other CNS malignancies should prioritize WP1066 due to its validated 8- to 18-fold potency advantage over AG490 in glioma cell lines [1] and its exceptional brain-to-blood concentration ratios of 10:1 to 100:1 [2]. These properties collectively enable robust target engagement at the tumor site, a critical factor often limiting the translational success of CNS-targeted agents.

Combination Therapy Strategies to Overcome Chemoresistance

Investigators exploring strategies to reverse paclitaxel resistance in ovarian cancer or other STAT3-driven malignancies should consider WP1066 for combination regimens. Its unique ability to both inhibit STAT3 phosphorylation and disrupt STAT3-Stathmin interactions [3] provides a dual mechanism of sensitization that may prove superior to agents acting solely through kinase inhibition.

In Vivo Proof-of-Concept Studies Requiring CNS Penetration

For in vivo studies where adequate drug exposure in the central nervous system is paramount—such as models of brain metastasis, primary brain tumors, or neurological disorders involving STAT3 activation—WP1066's documented CNS bioavailability profile [2] makes it a rational choice. Alternative STAT3 inhibitors lacking published CNS penetration data introduce significant uncertainty regarding target engagement at the site of interest.

Translational Research Bridging to Clinical Development

Investigators seeking a tool compound with established human pharmacokinetic and safety data should prioritize WP1066. The Phase I clinical trial in recurrent glioblastoma confirmed dose-dependent p-STAT3 suppression at clinically achievable doses and identified a maximum feasible dose of 8 mg/kg with manageable tolerability [4]. This reduces the translational gap between preclinical findings and potential clinical application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for WP1066

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.